Product packaging for Tert-butyl (piperidin-3-ylmethyl)carbamate(Cat. No.:CAS No. 142643-29-6)

Tert-butyl (piperidin-3-ylmethyl)carbamate

Cat. No.: B121463
CAS No.: 142643-29-6
M. Wt: 214.3 g/mol
InChI Key: KHPQHXGYYXYTDN-UHFFFAOYSA-N
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Description

Nomenclature and Stereoisomers in Research Contexts

The precise naming and stereochemical definition of tert-butyl (piperidin-3-ylmethyl)carbamate are critical for unambiguous scientific communication and for understanding its behavior in chemical and biological systems.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is tert-butyl N-[(piperidin-3-yl)methyl]carbamate . nih.gov The hydrochloride salt form is referred to as 2-Methyl-2-propanyl (3-piperidinylmethyl)carbamate hydrochloride (1:1) . chemspider.com These names precisely describe the molecular structure, which consists of a piperidine (B6355638) ring substituted at the 3-position with a methyl group, which in turn is attached to a carbamate (B1207046) functional group protected by a tert-butyl moiety.

The carbon atom at the 3-position of the piperidine ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. These are designated as (R)- and (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

(S)-enantiomer: The systematic IUPAC name is tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate . nih.gov

(R)-enantiomer: The systematic IUPAC name is tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate .

Achieving high chiral purity is often essential for the compound's intended applications, particularly in pharmaceuticals. Enantiomerically pure forms are typically obtained through asymmetric synthesis or by the optical resolution of a racemic mixture. google.com For instance, methods have been developed for the optical resolution of the related compound, t-butyl piperidin-3-ylcarbamate, using resolving agents like R-mandelic acid to separate the diastereomeric salts, which can then be converted to the desired enantiomerically pure form. google.com

Stereochemistry plays a pivotal role in the functionality of chiral molecules like this compound. nih.gov The three-dimensional arrangement of atoms determines how a molecule interacts with other chiral entities, such as enzymes, receptors, and other drug molecules. nih.govresearchgate.net In drug design, one enantiomer often exhibits the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even cause unwanted side effects (the distomer). nih.gov

Therefore, the stereochemical integrity of building blocks like (R)- or (S)-tert-butyl (piperidin-3-ylmethyl)carbamate is of paramount importance. The use of a specific enantiomer can lead to greater selectivity and potency in the final product, enhancing its efficacy and safety profile. The defined stereochemistry of such intermediates ensures that the subsequent synthetic steps proceed with the correct spatial orientation, which is crucial for achieving the desired biological target engagement.

Role as a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The structure of this compound, featuring a reactive secondary amine on the piperidine ring and a protected primary amine, makes it a highly valuable building block in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for the selective unmasking and subsequent reaction of the primary amine.

Chiral piperidine scaffolds are prevalent core structures in a vast number of pharmaceuticals. This compound and its enantiomers serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).

A structurally related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate , has been identified as a pivotal intermediate in the synthesis of advanced therapeutics, including orexin (B13118510) receptor antagonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. researchgate.net IRAK4 is a critical protein in immune system signaling, and its inhibitors are being investigated for the treatment of inflammatory and autoimmune disorders. The use of this specific chiral piperidine derivative highlights the importance of such building blocks in accessing complex and therapeutically relevant molecules.

The table below summarizes key information about the compound and its related structures.

PropertyValue
IUPAC Name tert-butyl N-[(piperidin-3-yl)methyl]carbamate
(S)-Enantiomer IUPAC Name tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate
(R)-Enantiomer IUPAC Name tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Molecular Formula C11H22N2O2
Key Functional Groups Piperidine, Carbamate (Boc-protected)
Application Area Synthetic Intermediate

The piperidine structural motif is also found in a variety of agrochemicals. While specific examples detailing the use of this compound in the synthesis of named agrochemicals are not prevalent in readily available literature, the general utility of piperidine derivatives as intermediates in the production of pesticides and insecticides is well-established. The biological activity of these compounds can be leveraged in the development of new crop protection agents.

Use in Chemical Biology Research (e.g., activity screening, enzyme inhibitor synthesis)

In chemical biology, this compound and its derivatives are primarily utilized as intermediates in the synthesis of molecules designed to interact with biological systems. The piperidine moiety is a common feature in many biologically active compounds, and the carbamate group provides a stable linkage that can be incorporated into potential therapeutic agents.

While this specific compound is often a starting material rather than the final active molecule, its structural components are found in various enzyme inhibitors. For example, a closely related derivative, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, has been identified as a key intermediate and active pharmacophore in the synthesis of inhibitors for targets such as Interleukin-1 receptor-associated kinase 4 (IRAK4) and orexin receptors. researchgate.net The synthesis of such chiral piperidine structures is a significant area of research, with chemoenzymatic strategies being developed to produce these intermediates with high optical purity. researchgate.net

The general class of carbamate-containing molecules has been widely investigated for enzyme inhibition. For instance, novel tacrine (B349632) derivatives incorporating a carbamate group have been synthesized and evaluated as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov These studies highlight the importance of the carbamate moiety in designing molecules that can interact effectively with enzyme active sites.

Versatile Small Molecule Scaffold in Drug Discovery

The structure of this compound makes it a versatile scaffold in the field of drug discovery. The piperidine ring is a privileged scaffold, meaning it is a structural motif that is frequently found in known drugs and bioactive compounds. This heterocyclic nitrogen-containing structure serves as a key unit in a wide range of natural products and synthetic drugs. researchgate.net

Researchers utilize this compound as a foundational building block to construct more elaborate molecules with desired pharmacological properties. Its utility as a versatile intermediate is evident in the synthesis of compounds targeting various diseases. For example, the related compound tert-butyl piperidin-4-ylcarbamate has been used as a starting material to develop novel inhibitors of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. mdpi.com

The application of such carbamate derivatives extends to the creation of approved pharmaceuticals. A patent describes the use of a tert-butyl carbamate derivative in a synthetic route to produce Lacosamide, a medication used for the treatment of partial-onset seizures. google.com This demonstrates the industrial relevance of this class of compounds as pivotal intermediates in pharmaceutical manufacturing.

Below is a table summarizing examples of how the tert-butyl piperidinyl carbamate scaffold is used in the development of therapeutic agents.

Therapeutic Target/DrugScaffold Application
IRAK4 / Orexin ReceptorA derivative serves as a key intermediate for antagonists. researchgate.net
NLRP3 InflammasomeA related scaffold is used to synthesize novel inhibitors. mdpi.com
Lacosamide (Antiepileptic)A derivative is a synthetic intermediate for this drug. google.com
CholinesterasesThe carbamate moiety is incorporated into tacrine-based inhibitors. nih.gov

Carbamate Functional Group Significance in Medicinal Chemistry

The carbamate group (-NHCO-O-) is a key structural element in many therapeutic agents and plays a significant role in modern drug design. acs.org It can be considered a hybrid of an amide and an ester, and this unique combination of structural features imparts several beneficial properties that are exploited by medicinal chemists. glpbio.com

Chemical Stability and Proteolytic Resistance

One of the most important features of the carbamate group is its high chemical and proteolytic stability. glpbio.com Unlike peptide bonds, which are susceptible to cleavage by protease enzymes, the carbamate linkage is resistant to such enzymatic degradation. glpbio.com This resistance confers metabolic stability to peptide-like drugs (peptidomimetics), prolonging their duration of action in the body. The stability of carbamates stems from the resonance between the amide and carboxyl groups. glpbio.com This stability, combined with an ability to permeate cell membranes, makes the carbamate motif a preferred choice for drug design.

Conformational Restriction and Molecular Interactions

The carbamate functional group imposes a degree of conformational restriction on a molecule. Due to the delocalization of electrons, there is a restricted rotation around the C-N bond, similar to an amide bond. This rigidity can be advantageous in drug design, as it reduces the entropic penalty when a flexible ligand binds to its target, potentially leading to higher potency. nih.gov Furthermore, the carbamate group can participate in important molecular interactions, such as hydrogen bonding, through its carbonyl group (as a hydrogen bond acceptor) and its NH group (as a hydrogen bond donor). glpbio.com These interactions are crucial for the binding of a drug to its biological target, such as an enzyme or receptor.

Role as a Peptide Bond Surrogate

The carbamate linkage is widely used as a surrogate for the peptide bond in medicinal chemistry. Peptides often have poor pharmacokinetic properties, including low oral bioavailability and rapid degradation by proteases. By replacing a labile peptide bond with a more stable carbamate group, medicinal chemists can create peptidomimetics with improved drug-like properties. These modified molecules can mimic the structure and interactions of the original peptide while possessing enhanced stability and better permeability across cellular membranes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O2 B121463 Tert-butyl (piperidin-3-ylmethyl)carbamate CAS No. 142643-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(piperidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQHXGYYXYTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142643-29-6
Record name tert-butyl N-[(piperidin-3-yl)methyl]carbamate
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Advanced Research Applications in Medicinal Chemistry and Drug Discovery

Applications as a Key Intermediate for Therapeutically Relevant Compounds

The piperidine (B6355638) moiety is a prevalent scaffold in numerous FDA-approved drugs, and its derivatives are extensively explored in drug discovery for their favorable pharmacokinetic properties. The carbamate (B1207046) group in tert-butyl (piperidin-3-ylmethyl)carbamate serves as a crucial protecting group for the amine, allowing for selective chemical modifications at other positions of the piperidine ring. This strategic protection is essential for the multi-step synthesis of complex drug candidates.

The piperidine nucleus is a cornerstone in the development of antipsychotic medications. A closely related compound, (R)-Tert-butyl methyl(piperidin-3-YL)carbamate, has been investigated as a key intermediate in the synthesis of pharmaceutical compounds with potential antipsychotic properties. The core structure is integral to molecules designed to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychosis. The synthesis of novel piperidine-substituted benzoxazole (B165842) derivatives, for instance, has yielded compounds with high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, highlighting the therapeutic promise of this structural class.

Intermediate CompoundTherapeutic Target ClassPotential Application
(R)-Tert-butyl methyl(piperidin-3-YL)carbamateDopamine/Serotonin Receptor ModulatorsAntipsychotic Agents
Piperidine-substituted benzoxazolesMulti-target (D2, 5-HT1A, 5-HT2A)Schizophrenia

Orexin (B13118510) receptors play a crucial role in regulating the sleep-wake cycle, making them a significant target for the treatment of insomnia. A derivative of the subject compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, has been identified as a pivotal intermediate in the synthesis of orexin receptor antagonists. nih.govwhiterose.ac.uk The specific stereochemistry of this chiral piperidine derivative is critical for its activity and effective binding to orexin receptors. nih.gov The development of efficient chemoenzymatic strategies to produce this intermediate with high optical purity underscores its importance in the pharmaceutical industry for creating novel insomnia treatments. nih.govwhiterose.ac.uk

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in the signaling pathways of the innate immune system. Dysregulation of IRAK4 is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 inhibitors are a promising class of therapeutic agents. Research has demonstrated that tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a vital chiral intermediate for the synthesis of potent and selective IRAK4 inhibitors. nih.govwhiterose.ac.uk The synthesis of this specific piperidine carbamate is a critical step in the development of new treatments for a range of immune-mediated conditions. nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous proteins that are critical for tumor cell growth and survival. Inhibition of Hsp90 is a well-established strategy in anticancer drug discovery. While direct synthesis of Hsp90 inhibitors from this compound is not extensively documented in publicly available literature, the piperidine scaffold is a common feature in various Hsp90 inhibitors. For example, a novel class of Hsp90 inhibitors containing a 1-phenylpiperazine (B188723) scaffold has been developed and optimized. The piperidine and piperazine (B1678402) rings are crucial for the interaction of these inhibitors with the ATP-binding site in the N-terminal domain of Hsp90. The development of such compounds showcases the importance of the piperidine heterocycle in the design of new anticancer therapies.

Toll-like receptors (TLRs), particularly TLR7 and TLR8, are components of the innate immune system that recognize single-stranded RNA from viruses and endogenous molecules. Overactivation of these receptors can lead to autoimmune diseases like lupus. Therefore, TLR7 and TLR8 antagonists are of significant therapeutic interest. A related intermediate, (R)-Tert-butyl methyl(piperidin-3-YL)carbamate, has been utilized in the development of TLR7/8/9 antagonists. nih.gov The piperidine moiety in these antagonists is crucial for their binding to the receptors and modulating their activity. nih.gov The development of indole-based small molecules with a C-5 piperidine substitution has led to potent and orally bioavailable TLR7/8/9 antagonists, further emphasizing the role of the piperidine carbamate scaffold in creating new immunomodulatory drugs. nih.gov

Intermediate ScaffoldTarget ReceptorsTherapeutic Application
(R)-Tert-butyl methyl(piperidin-3-YL)carbamateTLR7/8/9Autoimmune Diseases
Indole-5-piperidineTLR7/8/9Systemic Lupus Erythematosus

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Both carbamate and piperidine moieties are known to be present in various compounds with antimicrobial activity. For instance, research into novel isatin (B1672199) derivatives has shown that the incorporation of a piperidine ring and a Boc-protected amino acid (a carbamate) can lead to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. bldpharm.com These synthetic compounds demonstrated notable efficacy against pathogenic strains, suggesting that the combination of these structural features, as found in this compound, provides a promising foundation for the design of new antimicrobial drugs. bldpharm.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, these studies have elucidated the roles of various structural components in dictating biological activity.

Modifications to the core structure of this compound have a profound impact on the biological activity of its derivatives. The piperidine ring is consistently identified as a crucial element for binding to specific biological targets, while the carbamate group often serves to enhance stability and bioavailability.

Key structural modifications and their observed effects include:

Substitution on the Piperidine Nitrogen: Introducing different groups on the nitrogen atom of the piperidine ring significantly alters the compound's properties. For example, the addition of a benzyl (B1604629) group can increase steric hindrance, which may affect binding affinity and reactivity.

Aromatic Group Introduction: Incorporating a pyridinyl group can facilitate π-π stacking interactions with protein targets, a strategy that has proven effective in the development of kinase inhibitors.

Alkyl Spacer Length: In a series of related aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, the length of the alkyl spacer connecting the carbamate to an indole (B1671886) ring was found to be a critical determinant of enzyme inhibitory potency. nih.gov

Halogenation: The introduction of a fluorine atom into the indole ring of structurally related carbamates was shown to significantly increase the inhibitory potency against Fatty Acid Amide Hydrolase (FAAH). nih.gov

The following table summarizes the impact of selected structural modifications on the biological activity of carbamate derivatives.

Modification Structural Change Impact on Biological Activity Reference
N-SubstitutionAddition of a benzyl group to the piperidine nitrogenIntroduces steric hindrance, potentially reducing reactivity.
ArylationAddition of a pyridinyl groupEnhances π-π stacking interactions, useful for kinase inhibition.
HalogenationIntroduction of a fluorine atom to an indole moietySignificantly increases FAAH inhibitory potency. nih.gov

Conformational Analysis and Pharmacophore Elucidation

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For this compound derivatives, both the conformation of the piperidine ring and the stereochemistry of its substituents are paramount.

The piperidine ring typically adopts a stable chair conformation. The orientation of substituents in either axial or equatorial positions can dramatically influence how the molecule fits into a protein's binding site. Stereochemistry is particularly significant, as demonstrated in studies where the (R)-isomer of a derivative showed over 100-fold greater binding affinity for the Toll-like receptor 8 (TLR8) compared to its (S)-enantiomer. This highlights that a specific spatial orientation is required for optimal interaction with the target.

Furthermore, the carbamate functional group itself can exist in different conformations, primarily cis and trans isomers, due to the partial double-bond character of the C-N bond. nih.gov The equilibrium between these conformers can be influenced by environmental factors such as pH and temperature. nih.gov Understanding these conformational preferences is essential for accurately modeling molecule-target interactions and elucidating the pharmacophore—the essential set of steric and electronic features required for biological activity.

The utility of this compound as a scaffold is evident in studies investigating the binding affinities of its derivatives to various biological targets. The modular nature of the parent compound allows for the synthesis of focused libraries of molecules to probe interactions with specific proteins.

A notable example involves a derivative designed to target TLR8. In this case, the stereochemistry at the 3-position of the piperidine ring was critical. The (R)-isomer demonstrated a binding affinity more than 100 times stronger than that of the (S)-isomer, underscoring the high degree of stereoselectivity in the binding interaction. Such investigations are crucial for validating biological targets and for the rational design of compounds with high affinity and selectivity.

Mechanism of Action Studies for Derivatives

Elucidating the mechanism of action is a critical step in drug discovery. Derivatives of this compound have been instrumental in developing compounds with specific mechanisms, primarily through enzyme inhibition and receptor modulation.

The carbamate functional group is a well-known pharmacophore in the design of enzyme inhibitors. nih.gov Derivatives of this compound have been successfully developed as potent inhibitors for several classes of enzymes.

Cholinesterases: Several derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. researchgate.net For instance, a quinoline (B57606) series derivative, 2-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline, demonstrated an IC₅₀ value of 0.01 µM against AChE. researchgate.net Other related carbamates have been investigated as inhibitors of Butyrylcholinesterase (BuChE), with some derivatives showing IC₅₀ values around 4 µM. nih.gov

Fatty Acid Amide Hydrolase (FAAH): Phenyl carbamates incorporating an ω-indol-1-yl alkyl group have been identified as FAAH inhibitors. nih.gov The inhibitory potency of these compounds is dependent on the structure of the alkyl spacer. nih.gov

The table below presents data on the enzyme inhibitory activity of selected carbamate derivatives.

Derivative Class Target Enzyme Potency (IC₅₀) Reference
Quinoline DerivativeAcetylcholinesterase (AChE)0.01 µM researchgate.net
Indole-Alkyl CarbamateButyrylcholinesterase (BuChE)~4 µM nih.gov

Receptor Binding and Modulation

Beyond enzyme inhibition, derivatives of the this compound scaffold are widely used to create ligands that bind to and modulate the function of various receptors. The piperidine ring is a common motif in ligands for central nervous system (CNS) receptors.

Orexin Receptors: A chemoenzymatic process has been developed for the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, which serves as a key intermediate in the creation of orexin receptor antagonists. researchgate.net Orexin antagonists are investigated for the treatment of sleep disorders.

NMDA Receptors: Some carbamate-containing compounds function as anticonvulsants by inhibiting N-methyl-D-aspartate (NMDA) receptors, in addition to enhancing the activity of gamma-aminobutyric acid (GABA). nih.gov

Cellular Pathway Perturbations (e.g., ubiquitin proteasome pathway)

While this compound itself is not typically evaluated for direct interaction with cellular pathways, its significance lies in its role as a crucial structural component in the synthesis of highly specific and potent molecules that are designed to modulate these pathways. A prime example of this is its use as a foundational scaffold in the development of advanced therapeutic agents that hijack the ubiquitin-proteasome pathway to achieve targeted protein degradation.

The ubiquitin-proteasome system (UPS) is a critical cellular process responsible for the degradation of unwanted or damaged proteins, playing a key role in maintaining cellular homeostasis. nih.govnih.gov This pathway can be harnessed for therapeutic purposes through the use of molecules like Proteolysis Targeting Chimeras (PROTACs). diva-portal.orgnih.gov PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnjbio.com

A notable application of this compound is in the synthesis of inhibitors for the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). researchgate.netnih.gov IRAK4 is a serine/threonine kinase that plays a vital role in inflammatory signaling pathways. mdpi.comgoogle.com Dysregulation of IRAK4 activity has been implicated in various diseases, including certain types of cancer like B-cell lymphoma. nih.govnih.gov

Researchers have successfully incorporated IRAK4 inhibitors, synthesized using the piperidine scaffold from this compound, into PROTACs. nih.gov These IRAK4-targeting PROTACs are designed to not only inhibit the kinase activity of IRAK4 but to eliminate the protein entirely by marking it for destruction via the UPS. nih.gov This dual-function approach can be more effective than simple inhibition, as it also removes any non-kinase scaffolding functions of the target protein. nih.gov

The general structure of such a PROTAC consists of three key components: a ligand that binds to the target protein (the IRAK4 inhibitor), a ligand that recruits an E3 ubiquitin ligase (such as cereblon or VHL), and a linker that connects these two moieties. nih.govnih.gov The piperidine core, derived from this compound, often forms part of this linker or the ligand itself, providing the necessary structural framework for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. diva-portal.org

The table below illustrates the conceptual components of an IRAK4-targeting PROTAC that utilizes a derivative of this compound.

ComponentFunctionExample Moiety
Target-binding Ligand Binds to IRAK4An IRAK4 inhibitor synthesized using the piperidine scaffold
Linker Connects the two ligands and optimizes ternary complex formationOften a polyethylene (B3416737) glycol (PEG) or alkyl chain
E3 Ligase Ligand Recruits an E3 ubiquitin ligasePomalidomide or Thalidomide (for Cereblon)

Once the PROTAC facilitates the formation of the IRAK4-PROTAC-E3 ligase ternary complex, the E3 ligase transfers ubiquitin molecules to the IRAK4 protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the IRAK4 protein, thereby effectively removing it from the cell. nih.gov

The perturbation of the ubiquitin-proteasome pathway by these advanced molecules leads to specific and measurable downstream cellular effects. The degradation of IRAK4 results in the inhibition of signaling pathways it mediates, such as the NF-κB pathway, which is crucial for the survival and proliferation of certain cancer cells. nih.gov

The following table summarizes the research findings related to the effects of IRAK4 degradation by a PROTAC synthesized with a this compound-derived core.

FindingDescription
Target Degradation Potent and selective degradation of the IRAK4 protein in cancer cell lines. nih.gov
Pathway Inhibition Effective inhibition of the downstream NF-κB signaling pathway. nih.gov
Anti-proliferative Effects Significant reduction in the viability and proliferation of cancer cells dependent on IRAK4 signaling. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

While specific docking studies focused exclusively on tert-butyl (piperidin-3-ylmethyl)carbamate are not widely available in public literature, extensive research on analogous piperidine-containing structures provides a strong framework for predicting its behavior. For instance, molecular docking studies on piperidine (B6355638) carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have successfully predicted their binding conformations. researchgate.net In these studies, the piperidine ring often serves as a central scaffold, orienting functional groups into key pockets of the enzyme's active site.

Similarly, docking studies of tacrine-carbamate derivatives with cholinesterases have been performed using covalent docking to understand their binding modes as pseudo-irreversible inhibitors. nih.gov It is plausible that this compound, with its carbamate (B1207046) moiety, could be modeled against serine hydrolases to predict potential covalent interactions. The predicted binding affinity, often expressed as a docking score (kcal/mol), helps in ranking potential inhibitors before their synthesis and biological evaluation. For example, in a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, docking scores against α-amylase were used to identify the most promising compounds for synthesis. nih.gov

Compound ClassProtein TargetPredicted Interaction TypeReference
Piperidine Carboxamide DerivativesAnaplastic Lymphoma Kinase (ALK)Non-covalent binding in active site researchgate.net
Tacrine-Carbamate DerivativesAcetylcholinesterase (AChE)Covalent (pseudo-irreversible) nih.gov
Thiazolo[3,2-a]pyridine Derivativesα-AmylaseNon-covalent binding in active site nih.gov
Piperidine Pentanamide SulfonamidesInsulin Inhibiting Protein ReceptorsNon-covalent binding in active site researchgate.net

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are crucial for ligand recognition. These interactions typically include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

For inhibitors containing a piperidine ring, the nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The flexible nature of the piperidine ring allows it to adopt conformations (e.g., chair, boat, or twist-boat) that optimize these interactions. In studies of serine protease inhibitors, a piperidine carbamate moiety was designed to span the S3-S4 sidechain-binding pockets, with the piperidine nitrogen being a key interaction point. nih.gov Computational docking of carbamates into cholinesterases has helped identify key residues in the choline-binding site and the acyl pocket that are critical for inhibitor binding and selectivity. documentsdelivered.com For example, in a molecular dynamics simulation of a potent thiazolo[3,2-a]pyridine derivative, key interacting residues in the α-amylase active site included Trp59, Tyr62, and Asp300. nih.gov These insights are invaluable for designing derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of new, unsynthesized compounds.

For piperidine derivatives, several QSAR models have been developed. These models typically use molecular descriptors that quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. nih.govresearchgate.net For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to piperidine carboxamide derivatives targeting the ALK enzyme. researchgate.net These models generate 3D contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease activity, indicating the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net

QSAR models have also been successfully built to predict the cardiotoxicity of piperidine derivatives, a critical aspect of drug development. nih.gov Such models can serve as early-warning systems to flag potentially toxic scaffolds before committing significant resources to their synthesis and testing.

QSAR Model TypeCompound ClassPredicted EndpointKey DescriptorsReference
3D-QSAR (CoMFA/CoMSIA)Piperidine Carboxamide DerivativesALK InhibitionSteric, Electrostatic, Hydrophobic researchgate.net
2D-QSARFuran-pyrazole Piperidine DerivativesAkt1 Inhibition / Antiproliferative Activity2D/3D Autocorrelation nih.gov
2D-QSAR (MLR, SVM, etc.)N-acyl Piperidine DerivativesToxicity against Aedes aegypti2D Topological researchgate.net
QSAR (Monte Carlo)Piperidine DerivativesCardiotoxicity (pIC50)Hybrid Optimal SMILES-based nih.gov

Conformational Analysis through Computational Methods

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are used to calculate the energies of different conformers. Studies on N-BOC-protected piperidone analogs have used DFT calculations to corroborate conformational analyses performed using NMR spectroscopy. researchgate.netfsu.edu Such studies can determine the rotational barriers of groups like the BOC-carbamate and the preferred orientation of substituents, which is critical for understanding how the molecule fits into a protein's binding site. researchgate.net For N-substituted 1,3-oxazines, a related heterocyclic system, computational studies have shown that the polarity of the solvent can significantly influence the equilibrium between axial and equatorial conformers. researchgate.net

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The piperidine scaffold is a common feature in many compound libraries due to its favorable properties as a "privileged scaffold" in medicinal chemistry.

While there are no specific reports of virtual screening campaigns starting from this compound, derivatives such as piperidine-3-carboxamides have been identified as hits from screening commercially available libraries. acs.orgnih.gov Once an initial "hit" compound is identified, the process of lead optimization begins. This involves iterative cycles of computational design, chemical synthesis, and biological testing to improve the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For example, a lead optimization campaign for H3 histamine (B1213489) receptor inverse agonists involved modifying a thiazolo[5,4-c]piperidine scaffold to improve pharmacological properties and reduce off-target effects like hERG activity. nih.gov Computational tools for predicting ADME properties and potential toxicity are integral to this process, helping to prioritize which analogs to synthesize and reducing the likelihood of late-stage failures.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental approach for elucidating the molecular structure of tert-butyl (piperidin-3-ylmethyl)carbamate. By analyzing the interaction of the compound with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unique structural fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the tert-butyl protecting group. The chemical shifts (δ) are influenced by neighboring atoms, and the splitting patterns (multiplicity) reveal information about adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical environments of all carbon atoms within the molecule, including the carbonyl carbon of the carbamate (B1207046) group and the quaternary carbon of the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.8 - 5.2 Broad Singlet 1H NH (Carbamate)
~2.9 - 3.2 Multiplet 2H CH₂ (Methylene bridge)
~2.5 - 3.0 Multiplet 2H Piperidine Ring CH₂ (adjacent to NH)
~1.0 - 1.9 Multiplet 7H Piperidine Ring CH and CH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~156.0 C=O (Carbamate)
~79.5 (CH₃)₃C (tert-butyl)
~40 - 50 Piperidine Ring Carbons
~44.0 CH₂ (Methylene bridge)
~28.4 (C H₃)₃C (tert-butyl)

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The molecular formula for this compound is C₁₁H₂₂N₂O₂, corresponding to a molecular weight of approximately 214.30 g/mol . nih.gov

In mass spectrometry, the compound would be expected to show a molecular ion peak [M]+ or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion [M+H]⁺ at m/z ≈ 215.1. Analysis of fragmentation patterns can further confirm the structure, with characteristic losses of the tert-butyl group or cleavage of the piperidine ring.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated methods that separate mixtures before mass analysis, making them suitable for both identification and purity assessment. bldpharm.comchemsrc.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3340 N-H Stretch Carbamate & Piperidine NH
~2970-2850 C-H Stretch Aliphatic (Piperidine, Methylene, tert-butyl)
~1700 C=O Stretch Carbonyl (Carbamate)
~1520 N-H Bend Carbamate

Chromatographic Purity Analysis

Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities, starting materials, or byproducts. For a non-volatile compound like this compound, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates and other chemical compounds. tcichemicals.com A sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water (often with an additive like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. Chiral HPLC can also be used to determine the enantiomeric purity of stereoisomers of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the column packing material (<2 μm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. bldpharm.com UPLC is particularly valuable for high-throughput purity screening and for resolving closely related impurities that may not be separated by HPLC. The principles and mobile/stationary phase choices are similar to HPLC but operate at higher pressures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized chromatographic technique for assessing the purity of a sample, monitoring the progress of a chemical reaction, and identifying compounds. In the context of this compound, TLC is an indispensable tool for confirming the successful synthesis and purification of the compound.

The process involves spotting a small quantity of the compound, dissolved in a suitable solvent, onto a stationary phase, which is typically a thin layer of silica (B1680970) gel (SiO₂) coated on a glass or aluminum plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. By capillary action, the mobile phase moves up the plate, and the components of the spotted sample travel up the plate at different rates.

The separation is based on the principle of differential partitioning of the compound between the stationary and mobile phases. The distance a compound travels up the plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For a compound like this compound, which possesses both a polar secondary amine within the piperidine ring and a carbamate group, the choice of the mobile phase is critical. A typical mobile phase would be a mixture of a relatively nonpolar solvent and a more polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to prevent streaking of the amine.

Visualization of the compound on the TLC plate is necessary as it is colorless. This is commonly achieved by viewing the plate under ultraviolet (UV) light if the compound is UV-active, or by staining the plate with a chemical reagent. Common staining agents for amines and carbamates include potassium permanganate (B83412) solution or ninhydrin (B49086) solution, which react with the compound to produce a colored spot. The presence of a single spot indicates a high degree of purity, whereas multiple spots suggest the presence of impurities.

Table 1: General Parameters for Thin-Layer Chromatography of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of polar and non-polar solvents (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) with a basic modifier.
Visualization UV light (254 nm), Potassium Permanganate stain, Ninhydrin stain.
Expected Rf Dependent on the specific mobile phase composition. A single, well-defined spot is indicative of a pure sample.

Elemental Analysis

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity. For this compound, with the molecular formula C₁₁H₂₂N₂O₂, elemental analysis serves as a fundamental check of its identity.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound. The molecular weight of this compound is 214.30 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (11 × 12.01 g/mol ) / 214.30 g/mol × 100% = 61.64%

Hydrogen (H): (22 × 1.01 g/mol ) / 214.30 g/mol × 100% = 10.35%

Nitrogen (N): (2 × 14.01 g/mol ) / 214.30 g/mol × 100% = 13.07%

Oxygen (O): (2 × 16.00 g/mol ) / 214.30 g/mol × 100% = 14.93%

Experimentally, a small, precisely weighed sample of the purified compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are determined. A close correlation between the experimentally found values and the calculated theoretical values, typically within ±0.4%, is considered a strong confirmation of the compound's empirical formula and purity.

Table 2: Elemental Analysis Data for this compound (C₁₁H₂₂N₂O₂)

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)61.64Typically within ±0.4% of theoretical
Hydrogen (H)10.35Typically within ±0.4% of theoretical
Nitrogen (N)13.07Typically within ±0.4% of theoretical

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (piperidin-3-ylmethyl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in piperidine derivatives. For example, a multi-step approach may include:

  • Step 1 : Protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N).
  • Step 2 : Functionalization at the 3-position of piperidine via alkylation or reductive amination to introduce the methylcarbamate group.
  • Step 3 : Purification via column chromatography or recrystallization to achieve high purity . Key reagents: Boc₂O, EDCI/HOBt for coupling, and palladium catalysts for nitro group reductions (if intermediates like nitrobenzyl groups are present) .

Q. How is this compound characterized in solid-state studies?

Advanced characterization techniques include:

  • X-ray crystallography : Resolves the 3D molecular structure, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carbamate group and adjacent molecules) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify the Boc group (e.g., singlet at ~1.4 ppm for tert-butyl protons) and piperidine ring conformation.
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₂₃N₂O₂) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

Stereoselectivity is critical in synthesizing enantiomerically pure derivatives. For example:

  • Chiral auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to control configuration during alkylation or amidation .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Ru) enable enantioselective reductions or cross-couplings. A study demonstrated >90% enantiomeric excess (ee) using a chiral phosphine ligand .
  • Crystallographic analysis : Resolves racemic mixtures by identifying dominant conformers in the crystal lattice .

Q. What contradictions exist in the reported biological activity of this compound derivatives, and how can they be resolved?

Discrepancies in pharmacological data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers can alter compound aggregation and bioavailability.
  • Metabolic instability : The Boc group may undergo hydrolysis in vivo, requiring stability studies under physiological pH (e.g., pH 7.4 PBS buffer) .
  • Target selectivity : Off-target interactions can be minimized by structural modifications (e.g., fluorination at specific positions to enhance binding specificity) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key optimization steps include:

  • Temperature control : Lower temperatures (0–5°C) during Boc protection to minimize side reactions.
  • Catalyst screening : Pd/C or Raney Ni for efficient nitro-to-amine reductions in intermediates .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water mixtures improves recovery of polar intermediates.
  • Scale-up adjustments : Switching from batch to flow chemistry reduces reaction times and improves reproducibility .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The Boc group is labile in strong acids (e.g., HCl/dioxane), cleaving to release the free amine. This property is exploited in prodrug designs .
  • Basic conditions : Stable under mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate.
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, making it unsuitable for high-temperature reactions .

Q. What are the methodological challenges in studying the interaction of this compound with biological targets?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) require solubilization in assay buffers, which may require co-solvents (e.g., <1% DMSO).
  • Metabolite identification : LC-MS/MS detects Boc-cleaved metabolites, necessitating stability studies in hepatocyte models .
  • Crystallography of protein-ligand complexes : Soaking crystals with the compound may require low concentrations (<1 mM) to avoid precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.